![molecular formula C13H13N5 B2393381 1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine CAS No. 1052554-89-8](/img/structure/B2393381.png)

1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

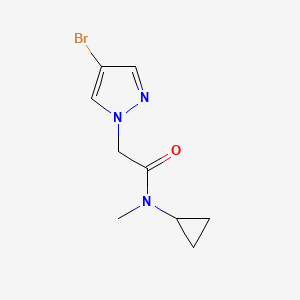

“1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine” is a compound that falls under the category of pyrazole compounds . Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are simple doubly unsaturated five-membered heterocyclic aromatic ring molecules comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Aplicaciones Científicas De Investigación

Organic Light-Emitting Diodes (OLEDs)

Platinum-group metal complexes play a crucial role in modern photovoltaic devices. While iridium (III) complexes are more commonly studied, platinum (II) complexes offer unique opportunities. Cyclometalated Pt (II) complexes, especially those with bidentate ligands, exhibit efficient organic light-emitting properties. The electronic configuration of these complexes significantly influences their photophysical behavior .

TRPV1 Antagonists

Researchers have discovered that 1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine acts as an effective and thermally neutral TRPV1 (transient receptor potential vanilloid 1) antagonist. This finding opens up possibilities for developing novel pain management strategies .

Antimicrobial Agents

The compound’s structure suggests potential antimicrobial activity. Further studies could explore its effectiveness against specific pathogens, making it a promising candidate for drug development .

Cytotoxic Agents

Derivatives of this compound, such as (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione, have been designed and synthesized. These derivatives may exhibit cytotoxic properties, making them relevant for cancer research .

Green Fluorescent Materials

The synthesized complex of 1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine exhibits green fluorescence with a maximum at 514 nm. This property could find applications in optoelectronic devices and sensors .

Fine-Tuning Electronic Properties

By varying the coordinating ligands, researchers can fine-tune the electronic and photophysical parameters of Pt (II) complexes. Understanding the interplay between different ligands and the Pt (II) core is essential for optimizing their properties .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with various receptors and enzymes, such as muscarinic receptors and nitric oxide synthase . These targets play crucial roles in various physiological processes, including cardiovascular function .

Biochemical Pathways

For example, if the compound interacts with muscarinic receptors, it could potentially affect cholinergic-nitric oxide signaling .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they can be administered intravenously and intracerebroventricularly . These administration routes could potentially impact the bioavailability of the compound.

Result of Action

Similar compounds have been shown to produce sympathoinhibitory, hypotensive, and antihypertensive effects . These effects suggest that the compound could potentially modulate cardiovascular function.

Propiedades

IUPAC Name |

2-[(1-phenylpyrazol-4-yl)methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5/c14-13-6-7-15-18(13)10-11-8-16-17(9-11)12-4-2-1-3-5-12/h1-9H,10,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYBFRKEXZXWEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)CN3C(=CC=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2393298.png)

![1-Methyl-4-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]pyrrolidin-2-one](/img/structure/B2393299.png)

![N-[(3,4-dimethoxyphenyl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2393300.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(quinoline-8-sulfonyl)-1,4'-bipiperidine](/img/structure/B2393302.png)

![N-(2-methoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2393310.png)

![(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-(2,4-dichlorophenyl)prop-2-en-1-one](/img/structure/B2393314.png)

![N-[2-methyl-4-[3-methyl-4-[(3-phenoxybenzoyl)amino]phenyl]phenyl]-3-phenoxybenzamide](/img/structure/B2393321.png)